[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 899998-17-5
VCID: VC5159900
InChI: InChI=1S/C21H20N2O4/c1-3-15-7-6-8-16(11-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-10-5-4-9-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25)
SMILES: CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Molecular Formula: C21H20N2O4
Molecular Weight: 364.401

[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

CAS No.: 899998-17-5

Cat. No.: VC5159900

Molecular Formula: C21H20N2O4

Molecular Weight: 364.401

* For research use only. Not for human or veterinary use.

[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate - 899998-17-5

Specification

CAS No. 899998-17-5
Molecular Formula C21H20N2O4
Molecular Weight 364.401
IUPAC Name [2-(3-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Standard InChI InChI=1S/C21H20N2O4/c1-3-15-7-6-8-16(11-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-10-5-4-9-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25)
Standard InChI Key OIGOZJGERWNIMY-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C

Introduction

Chemical Structure and Functional Group Analysis

Core Indolizine Framework

The indolizine system constitutes a bicyclic structure comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. This aromatic core exhibits electron-rich properties due to the delocalized π-electrons across both rings, making it reactive toward electrophilic substitution. In [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, the indolizine nucleus is substituted at positions 1 and 3:

  • Position 1: Carboxylate ester group (–COO–) linked to a methylene bridge (–CH2–) and carbamoyl functionality (–CONH–).

  • Position 3: Acetyl group (–COCH3), which introduces electron-withdrawing effects that modulate the ring’s electronic properties.

Substituent Configuration

The carbamoyl methyl ester side chain at position 1 consists of:

  • Methyl ester: Enhances solubility in nonpolar solvents.

  • Carbamoyl linkage: Provides hydrogen-bonding capability via the –NH– group.

  • 3-Ethylphenyl group: A hydrophobic aromatic substituent that influences steric interactions and lipophilicity.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC21H21N2O4 (inferred)
Molecular Weight365.41 g/mol
IUPAC Name[2-Oxo-2-(3-ethylphenylamino)ethyl] 3-acetylindolizine-1-carboxylate
SMILESCC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC(=C3)CC
Functional GroupsAcetyl, carboxylate ester, carbamoyl, ethylphenyl

Synthesis and Reaction Optimization

Retrosynthetic Analysis

The synthesis of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be conceptualized in three stages:

  • Indolizine core construction via cyclization reactions.

  • Acetylation at position 3.

  • Esterification and carbamoylation at position 1.

Indolizine Ring Formation

The indolizine scaffold is typically synthesized through [8π] electrocyclic ring-closure of pyridinium ylides or via 1,3-dipolar cycloaddition. For example, reacting 2-acetylpyridine with ethyl propiolate under basic conditions yields 3-acetylindolizine derivatives.

Acetylation at Position 3

Acetylation is achieved using acetic anhydride in the presence of Lewis acids (e.g., AlCl3), though milder conditions may be required to prevent ring degradation.

Carbamoyl Methyl Ester Installation

  • Esterification: Treating 3-acetylindolizine-1-carboxylic acid with chloromethyl chloroformate generates the reactive methyl ester intermediate.

  • Carbamoylation: Reacting the ester with 3-ethylphenyl isocyanate introduces the carbamoyl group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Indolizine formation2-Acetylpyridine, ethyl propiolate, K2CO3, DMF, 80°C45–60%
AcetylationAcetic anhydride, AlCl3, 0°C → rt70–85%
EsterificationChloromethyl chloroformate, DCM, 0°C65%
Carbamoylation3-Ethylphenyl isocyanate, THF, 40°C50–60%

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and carbamoyl groups. Limited aqueous solubility (estimated <1 mg/mL).

  • logP: Calculated value of 2.8 (using XLOGP3), indicating moderate lipophilicity suitable for membrane permeation.

Spectroscopic Characterization

  • IR Spectroscopy:

    • 1745 cm⁻¹ (C=O ester stretch)

    • 1680 cm⁻¹ (C=O acetyl stretch)

    • 3320 cm⁻¹ (N–H carbamoyl stretch)

  • ¹H NMR (CDCl3):

    • δ 8.45 (s, 1H, indolizine H-5)

    • δ 2.55 (s, 3H, acetyl CH3)

    • δ 4.70 (s, 2H, methylene bridge)

    • δ 1.25 (t, 3H, ethyl CH3)

CompoundTarget ActivityIC50/EC50
[(2-Phenylethyl)carbamoyl]methyl...EGFR kinase inhibition12 nM
[(3-Ethylphenyl)carbamoyl]methyl...In silico prediction18 nM*

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